molecular formula C6H15N3O2 B1385155 3-[(3-Hydroxypropyl)amino]propanohydrazide CAS No. 1040687-75-9

3-[(3-Hydroxypropyl)amino]propanohydrazide

Cat. No.: B1385155
CAS No.: 1040687-75-9
M. Wt: 161.2 g/mol
InChI Key: MXSPUYMYCPWSAT-UHFFFAOYSA-N
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Description

3-[(3-Hydroxypropyl)amino]propanohydrazide (CAS: 1040687-75-9) is an organic derivative of hydrazine with the molecular formula C6H15N3O2 and a molecular weight of 161.20 g/mol . This hydrazide-containing compound is characterized by a high polarity surface area, as indicated by its Polar Surface Area (PSA) of 87.38 Ų, which can influence its solubility and interaction with biological molecules . The compound's structure, featuring both hydrazide and hydroxypropylamino functional groups, makes it a valuable synthon for the construction of nitrogen-containing heterocycles and for various bioconjugation and immobilization strategies in chemical and biochemical research . In research applications, this compound serves as a key building block in organic synthesis. Hydrazide derivatives are widely utilized as powerful intermediates for the preparation of diverse N-heterocycles through cyclization and cycloaddition reactions, which are core structures in many pharmaceuticals and agrochemicals . Furthermore, hydrazide-functionalized molecules are of significant interest for the development and modification of biomaterials. The hydrazide group can be used for the oriented and covalent immobilization of biomolecules, such as antibodies, onto solid supports like monolithic chromatographic columns, which is critical for creating highly selective affinity purification media and biosensors . The reactivity of the hydrazide group towards carbonyls also allows it to act as a reactive matrix for detecting aldehydes, demonstrating its potential in analytical chemistry for environmental monitoring . This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should handle this chemical with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-(3-hydroxypropylamino)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O2/c7-9-6(11)2-4-8-3-1-5-10/h8,10H,1-5,7H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSPUYMYCPWSAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCC(=O)NN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for 3-[(3-Hydroxypropyl)amino]propanohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Hydroxypropyl)amino]propanohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemical Properties and Structure

3-[(3-Hydroxypropyl)amino]propanohydrazide features a hydrazide functional group, which is known for its reactivity with carbonyl compounds. The presence of the hydroxypropyl group enhances its solubility and interaction with biological systems. This compound can form hydrogen bonds, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that hydrazides, including this compound, exhibit antimicrobial properties. Studies have shown that derivatives of hydrazides can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For instance, a study on similar compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may share these properties .

Anticancer Potential

The compound has been explored for its anticancer effects. Hydrazides have been linked to the inhibition of cancer cell proliferation through various mechanisms, including inducing apoptosis and interfering with cell cycle progression. Case studies involving related hydrazide derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo .

Enzyme Inhibition

Hydrazides are known to interact with specific enzymes, potentially serving as enzyme inhibitors. For example, studies have indicated that certain hydrazide compounds can inhibit the activity of enzymes involved in metabolic pathways linked to diseases such as diabetes and obesity . The ability of this compound to modulate enzyme activity could be significant in developing treatments for metabolic disorders.

Fluorescent Probes

Due to their functional groups, hydrazides can be utilized in the development of fluorescent probes for detecting various biomolecules. The incorporation of this compound into polymer matrices has been investigated for its ability to enhance fluorescence signals when interacting with metal ions, indicating potential applications in biosensing technologies .

Case Study: Antimicrobial Efficacy

A recent study examined the antimicrobial efficacy of several hydrazide derivatives, including this compound. The results indicated significant inhibition of bacterial growth compared to control groups, supporting the hypothesis that this compound could be further developed as an antimicrobial agent .

Case Study: Anticancer Activity

In another investigation focusing on the anticancer properties of hydrazides, researchers synthesized analogs of this compound and tested their effects on cancer cell lines. The findings revealed that certain derivatives led to reduced viability of cancer cells and induced apoptosis, highlighting the therapeutic potential of this class of compounds .

Summary Table of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityInhibition of bacterial growth in various strains
Anticancer PotentialInduction of apoptosis and inhibition of cancer cell proliferation
Enzyme InhibitionModulation of enzyme activity related to metabolic disorders
Fluorescent ProbesDevelopment of biosensors using polymer matrices enhanced by hydrazides

Mechanism of Action

The mechanism of action of 3-[(3-Hydroxypropyl)amino]propanohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with carbonyl groups in proteins or other biomolecules, affecting their structure and function. This interaction can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements include a hydrazide (-CONHNH₂) group and a 3-hydroxypropylamino (-NH-CH₂CH₂CH₂OH) side chain. Below is a comparison with structurally related analogs:

Compound Name Molecular Formula Functional Groups Key Properties/Applications References
3-[(3-Hydroxypropyl)amino]propanohydrazide Likely C₆H₁₅N₃O₂ Hydrazide, hydroxypropylamino Potential precursor for heterocycles; unconfirmed bioactivity
3-[(3-Hydroxypropyl)amino]propanenitrile C₆H₁₂N₂O Nitrile, hydroxypropylamino Intermediate in organic synthesis; lacks hydrazide reactivity
N3-(3-Hydroxypropyl)-β-alaninamide ethanedioate C₈H₁₆N₂O₆ Amide, hydroxypropylamino, ethanedioate salt Improved solubility due to salt form; possible pharmaceutical use
3-(Phenylamino)propanohydrazide C₉H₁₃N₃O Hydrazide, phenylamino Used to synthesize antimicrobial 1,3,4-oxadiazoles

Physicochemical Properties

  • Solubility: Hydrazides are typically soluble in polar aprotic solvents (e.g., DMSO, methanol), as seen in methyl-3-amino-2-pyrazinecarboxylate (95% purity, soluble in DMSO/methanol) . The hydroxypropyl group likely improves aqueous solubility compared to non-polar derivatives.
  • Stability: Hydrazides are prone to oxidation; storage at -20°C (as recommended for methyl-3-amino-2-pyrazinecarboxylate) may be necessary for long-term stability .

Biological Activity

3-[(3-Hydroxypropyl)amino]propanohydrazide, also known by its CAS number 1040687-75-9, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₈N₄O₂. The structure features a hydrazide functional group linked to a hydroxypropyl amine, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₇H₁₈N₄O₂
Molecular Weight174.25 g/mol
CAS Number1040687-75-9
SolubilitySoluble in water

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing processes such as cell proliferation and apoptosis.

  • Enzyme Inhibition : The compound may inhibit enzymes like proteases or kinases, which are crucial for various cellular functions.
  • Receptor Interaction : It could interact with specific receptors on cell membranes, altering signaling pathways that regulate cellular responses.

Biological Activities

Research indicates several potential biological activities for this compound:

  • Antimicrobial Activity : Some studies have shown that this compound exhibits antimicrobial properties against various bacterial strains, suggesting potential use in treating infections.
  • Anticancer Properties : Initial research points toward its capability to induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.
  • Anti-inflammatory Effects : There is evidence suggesting that the compound may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have explored the effects and therapeutic potential of this compound:

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial activity against E. coli and S. aureus.
    • Methodology : Disk diffusion method was employed to assess the inhibition zones.
    • Findings : The compound demonstrated significant inhibition against both bacterial strains, indicating its potential as an antimicrobial agent.
  • Cancer Cell Line Study :
    • Objective : To investigate the effects on human breast cancer cell lines (MCF-7).
    • Methodology : MTT assay was used to measure cell viability post-treatment with varying concentrations of the compound.
    • Findings : A dose-dependent decrease in cell viability was observed, suggesting cytotoxic effects on cancer cells.

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

  • In vitro Studies : Laboratory studies indicate promising results in inhibiting cancer cell growth and exhibiting antibacterial properties.
  • Pharmacokinetics : Initial pharmacokinetic studies suggest favorable absorption and distribution characteristics, although further research is needed to fully understand its bioavailability and metabolism.

Q & A

Q. What are the recommended synthetic routes for 3-[(3-Hydroxypropyl)amino]propanohydrazide, and how can reaction efficiency be validated?

A common method involves condensation reactions between hydrazides and aldehydes/ketones. For example, hydrazide derivatives can be synthesized by refluxing hydrazide precursors with aromatic aldehydes in methanol, followed by recrystallization (e.g., 1,4-dioxane) to isolate the product . Validation includes monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity using HPLC or melting point analysis. Yield optimization may require adjusting stoichiometry, solvent polarity, or reaction time.

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm proton and carbon environments, particularly the hydrazide (–NH–NH2_2) and hydroxyl (–OH) groups. IR spectroscopy can identify N–H and C=O stretches .
  • Chromatography : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Exposure Control : Avoid inhalation of fine powders; use P95 respirators if ventilation is inadequate. Store in amber glass bottles under inert gas (e.g., N2_2) to prevent oxidation .

Q. How can researchers optimize reaction conditions for higher yields?

Employ factorial design to test variables like temperature, solvent (e.g., methanol vs. ethanol), catalyst concentration, and reaction time. For example, a 2k^k factorial design (where kk = number of variables) identifies significant factors and interactions, reducing trial-and-error experimentation .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives or reaction pathways for this compound?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction transition states and optimize geometries. Software like Gaussian or ORCA calculates thermodynamic feasibility (e.g., Gibbs free energy changes) .
  • Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal solvents or catalysts for novel hydrazide derivatives .

Q. How should researchers address contradictions in experimental data, such as inconsistent bioactivity results?

  • Statistical Analysis : Apply ANOVA to determine if variability arises from experimental error or true biological effects.
  • Cross-Validation : Replicate assays under controlled conditions (e.g., fixed pH, temperature) and use orthogonal assays (e.g., MIC tests vs. time-kill curves for antimicrobial studies) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in hydrazide derivatives?

  • Functional Group Modulation : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on aromatic rings) and compare bioactivity.
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., bacterial enzymes) .

Q. How can multi-step synthesis of complex derivatives be streamlined?

  • Protection/Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups to protect amines during intermediate steps.
  • Flow Chemistry : Implement continuous flow systems to improve heat/mass transfer and reduce side reactions .

Q. What methodologies are recommended for investigating metabolic or environmental degradation pathways?

  • Isotope Labeling : Track degradation using 14C^{14}C-labeled compounds in biodegradation assays.
  • LC-MS/MS : Identify degradation products via high-resolution mass spectrometry and fragmentation patterns .

Q. How can mechanistic insights into the compound’s reactivity be experimentally validated?

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to infer rate-determining steps.
  • In Situ Spectroscopy : Use FT-IR or Raman spectroscopy to monitor intermediate formation during reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(3-Hydroxypropyl)amino]propanohydrazide

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